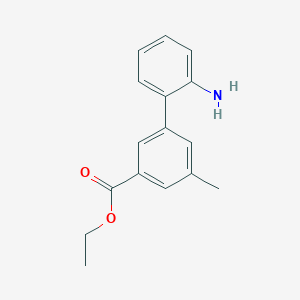
2-Chloro-5-(cyclohexylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(cyclohexylmethyl)phenol is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 2-position and a cyclohexylmethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclohexylmethyl)phenol can be achieved through several synthetic routes. One common method involves the chlorination of 5-(cyclohexylmethyl)phenol using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-(cyclohexylmethyl)phenol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(cyclohexylmethyl)phenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and cyclohexylmethyl group contribute to the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with microbial cell wall synthesis and disrupt cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
4-Chloro-3-methylphenol: Chlorine and methyl groups are positioned differently on the phenol ring.
2-Chloro-4-nitrophenol: Contains a nitro group instead of a cyclohexylmethyl group.
Uniqueness
2-Chloro-5-(cyclohexylmethyl)phenol is unique due to the presence of the bulky cyclohexylmethyl group, which imparts distinct physicochemical properties and biological activities compared to its simpler analogs. This structural feature enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H17ClO |
|---|---|
Poids moléculaire |
224.72 g/mol |
Nom IUPAC |
2-chloro-5-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C13H17ClO/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2 |
Clé InChI |
BKBFIBUMOGUJGV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=CC(=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)












